8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline
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Overview
Description
8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline is a chemical compound with the molecular formula C18H16BrN3O3S and a molecular weight of 434.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Bromopyridine Group: The bromopyridine group is introduced via a substitution reaction, often using a bromopyridine derivative and a suitable base.
Coupling with Quinoline: The final step involves coupling the bromopyridine-substituted pyrrolidine with a quinoline derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromopyridine group or other functional groups.
Substitution: The bromine atom in the bromopyridine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound has a similar bromopyridine group and is studied for its potential therapeutic applications.
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine: This compound shares structural similarities and is investigated for its kinase inhibition properties.
Uniqueness
8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylquinoline moiety, in particular, may offer unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c19-15-11-20-9-6-16(15)25-14-7-10-22(12-14)26(23,24)17-5-1-3-13-4-2-8-21-18(13)17/h1-6,8-9,11,14H,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGDYFPPPHFXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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